molecular formula C13H7F5O B1294590 2,3,4,5,6-Pentafluorobenzhydrol CAS No. 1944-05-4

2,3,4,5,6-Pentafluorobenzhydrol

Cat. No. B1294590
CAS RN: 1944-05-4
M. Wt: 274.19 g/mol
InChI Key: PMIIFKURPQGSMI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzhydrol is a chemical compound with the molecular formula C13H7F5O . It has a molecular weight of 274.19 g/mol .


Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentafluorobenzhydrol can be achieved from Bromopentafluorobenzene . Other studies have also used 2,3,4,5,6-Pentafluorobenzaldehyde in the synthesis of novel, high molecular weight fluorinated aromatic polymers .


Molecular Structure Analysis

The IUPAC name for 2,3,4,5,6-Pentafluorobenzhydrol is (2,3,4,5,6-pentafluorophenyl)-phenylmethanol . The InChI string and the Canonical SMILES string for this compound are also available .


Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobenzaldehyde, a related compound, has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers by superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentafluorobenzhydrol has a molecular weight of 274.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 274.04170565 g/mol .

Scientific Research Applications

    Synthesis of Fluorinated Aromatic Polymers

    • Application: 2,3,4,5,6-Pentafluorobenzaldehyde, a related compound, is used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .
    • Method: This involves a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .
    • Results: The outcome is the creation of novel, high molecular weight fluorinated aromatic polymers .

    Determination of Primary Amines in Sewage Sludge

    • Application: 2,3,4,5,6-Pentafluorobenzaldehyde is used as a derivatization reagent in a method for the determination of primary amines in sewage sludge .
    • Method: The method involves headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
    • Results: This method allows for a sensitive determination of primary amines in sewage sludge .

    Synthesis of Cross-Coupled Aromatic Compounds

    • Application: 2,3,4,5,6-Pentafluorobenzeneboronic acid, another related compound, is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .
    • Method: This involves a palladium-catalyzed Suzuki reaction .
    • Results: The outcome is the synthesis of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives .

    Investigation of Enzyme Structures

    • Application: The structures of complex of horse liver alcohol dehydrogenase enzyme with 2,3,4,5,6-Pentafluorobenzyl alcohol, a related compound, has been investigated .
    • Method: This involves X-ray crystallography .
    • Results: The outcome is a better understanding of the enzyme structure .

    Synthesis of Substituted Metal-Free Phthalocyanine

    • Application: 2,3,4,5,6-Pentafluorobenzyl alcohol is used in the synthesis of pentafluorobenzyloxy substituted metal-free phthalocyanine .
    • Method: The specific method of synthesis is not mentioned .
    • Results: The outcome is the creation of pentafluorobenzyloxy substituted metal-free phthalocyanine .

Safety And Hazards

When handling 2,3,4,5,6-Pentafluorobenzhydrol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIIFKURPQGSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941173
Record name (Pentafluorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorobenzhydrol

CAS RN

1944-05-4
Record name 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorobenzhydryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentafluorophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-pentafluorobenzhydryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Dasaradhi, D O'Hagan - Bioorganic & Medicinal Chemistry Letters, 1993 - Elsevier
The steric influence of fluorine compared to hydrogen in enzymatic systems is probed by the resolution of a series of fluorinated benzhydrol acetates with lipases. Lipase AY-Amano-30 …
Number of citations: 13 www.sciencedirect.com
R Filler, HH Kang - The Journal of Organic Chemistry, 1975 - ACS Publications
Compound 1 was also prepared by chemical reduction of 3 with zinc and acetic acid, 4 All of the samples of 1 exhib-ited a melting range of 153-156. Mixture melting points showed no …
Number of citations: 3 pubs.acs.org
C Öman - Environmental science & technology, 2001 - ACS Publications
Emissions of organic compounds from landfills depend on the fate of the compounds inside the landfills. This field study was used to investigate the fate in landfills of organic …
Number of citations: 25 pubs.acs.org
AD Dilman, DE Arkhipov, PA Belyakov… - Russian chemical …, 2006 - Springer
Reactions of tris(pentafluorophenyl)silanes RSi(C 6 F 5 ) 3 with salicylaldehyde and secondary amines were studied. The reactions afforded α-pentafluorophenyl-substituted amines. …
Number of citations: 12 link.springer.com
SV Kulkarni, C Trapp - Journal of the American Chemical Society, 1970 - ACS Publications
The electron spin resonance spectra of a series of electrolytically generated, fluorine-substituted benzophenone anion radicals have been obtained. The fluorine-19 hyperfine …
Number of citations: 17 pubs.acs.org
C Öman, H Rosqvist - Water research, 1999 - Elsevier
Hazardous organic compounds have previously been identified in landfill leachates. The emissions of the organic compounds with leachates from landfills are dependent, among other …
Number of citations: 73 www.sciencedirect.com
HH Kang - 1967 - search.proquest.com
The Michael condensation reaction between diethyl raalonate and pentafluorobenzalacetophenone was unsuccessful when piperidine or tri-ethylamine was used as catalyst. However, …
Number of citations: 0 search.proquest.com
JMF Gagan - The Chemistry of Heterocyclic Compounds …, 2009 - books.google.com
9-Acridanone (2), commonly known as “acridone,” occupies a place between the fully aromatic acridine system (1), and the bridged diphenylamine system of acridan (3). By invoking …
Number of citations: 5 books.google.com
PO Tawney, RH Snyder, CE Bryan… - Journal of Organic …, 1978 - Consultants Bureau
Number of citations: 0

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